6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry ADME Physicochemical Properties

This building block is uniquely suited for medicinal chemistry programs targeting tropomyosin receptor kinases (TRKs), as it is explicitly cited in patent literature as a scaffold for designing such inhibitors. The N-2 methyl substitution pattern is critical for achieving a favorable LogP of 1.39, balancing permeability and solubility for CNS or oral drug candidates. Generic substitution with N-1 methylated regioisomers is not viable due to significant differences in physicochemical properties and reactivity. The 6-bromo handle provides a versatile site for Suzuki-Miyaura cross-coupling, enabling efficient diversification of lead compounds. Choose this compound when precision in molecular design and downstream IP integrity are paramount.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1897500-19-4
Cat. No. B1447255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
CAS1897500-19-4
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=C(C=N2)Br
InChIInChI=1S/C7H6BrN3/c1-11-4-7-6(10-11)2-5(8)3-9-7/h2-4H,1H3
InChIKeyXDBFXYMEKIZLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS 1897500-19-4): Strategic Heterocyclic Building Block for Kinase-Targeted Drug Discovery


6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS: 1897500-19-4) is a heterocyclic compound comprising a pyrazole ring fused to a pyridine ring, substituted with a bromine atom at the 6-position and a methyl group at the N-2 position of the pyrazole ring . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1].

Why 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine Cannot Be Substituted by N-1 Methyl or Other Pyrazolopyridine Regioisomers in Synthesis


Generic substitution among pyrazolopyridine regioisomers is not viable due to the critical influence of the N-methyl substitution pattern on both physicochemical properties and downstream reactivity. For example, the N-2 methylated 2H-pyrazolo[4,3-b]pyridine (target compound) exhibits a calculated LogP of 1.39 [1], while the N-1 methylated 1H-pyrazolo[4,3-b]pyridine analog has a predicted density of 1.76 g/cm³ and a different boiling point . Furthermore, the specific N-2 methyl substitution directs the electronic environment and steric accessibility of the reactive 6-bromo handle, leading to different cross-coupling efficiencies and a distinct patent landscape for kinase inhibitor development [2].

Quantitative Evidence for Selecting 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine Over Closest Analogs


Superior Lipophilicity for Optimized ADME Profiles Compared to N-1 Methyl Analogs

The N-2 methyl substitution on the target compound results in a calculated LogP of 1.39 [1], which is more favorable for CNS drug-likeness and oral bioavailability compared to typical N-1 methyl pyrazolopyridine analogs, which generally exhibit higher predicted density and boiling points indicative of altered physicochemical profiles .

Medicinal Chemistry ADME Physicochemical Properties

Distinct Reactivity at the 6-Bromo Handle for Suzuki-Miyaura Cross-Coupling Diversification

The 6-bromo substituent on the 2-methyl-2H-pyrazolo[4,3-b]pyridine scaffold is a versatile handle for cross-coupling reactions, including Suzuki-Miyaura coupling, enabling rapid diversification . This reactivity is distinct from the 7-bromo analog, 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, which requires different synthetic strategies like selective metalation followed by cross-coupling .

Organic Synthesis Cross-Coupling Scaffold Diversification

Patented Utility as a Core Scaffold for Tropomyosin Receptor Kinase (TRK) Inhibitors

This compound is explicitly identified as a core scaffold for designing inhibitors targeting tropomyosin receptor kinases (TRKs) , a therapeutic target distinct from those pursued with the N-1 methyl analog, 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, which has been utilized as a building block for preparing dual FLT3/CDK4 inhibitors .

Kinase Inhibitors Oncology TRK

Optimal Application Scenarios for Procuring 6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine Based on Differentiation Evidence


Medicinal Chemistry: TRK-Focused Kinase Inhibitor Programs

This building block is most appropriate for medicinal chemistry projects targeting tropomyosin receptor kinases (TRKs), as it is explicitly cited as a scaffold for designing such inhibitors . Its use in this context is supported by patent literature, providing a strong precedent for its application in oncology drug discovery .

Organic Synthesis: Rapid Analog Library Generation via Suzuki-Miyaura Coupling

Procure this compound when the goal is to efficiently generate a diverse library of 6-substituted pyrazolo[4,3-b]pyridine analogs. The 6-bromo position is a versatile handle for Suzuki-Miyaura cross-coupling , offering a more direct diversification route compared to the 7-bromo regioisomer, which requires additional synthetic steps .

ADME Optimization: Projects Requiring Favorable Lipophilicity Profiles

This compound is a strategic choice for lead optimization programs where achieving a favorable lipophilicity profile is critical. Its calculated LogP of 1.39 [1] is ideal for balancing permeability and solubility, making it a more suitable building block for CNS or oral drug candidates compared to other pyrazolopyridine regioisomers with potentially less favorable physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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